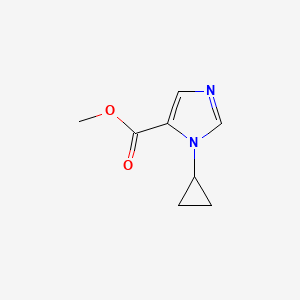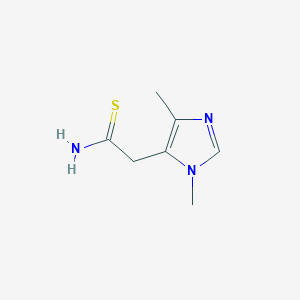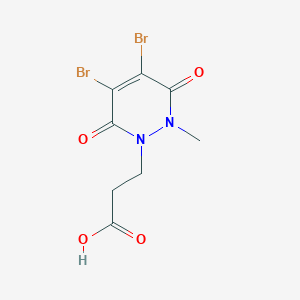
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a dioxo group, and a propanoic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid typically involves the bromination of precursor compounds. One common method involves the bromination of 2-methyl-3,6-dioxo-3,6-dihydropyridazine using bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the dioxo group to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and dioxo groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: This compound shares similar bromine and dioxo functionalities but differs in its overall structure and reactivity.
Dibromomalonic Acid Cyclic Isopropylidine Ester: Another related compound with bromine atoms and a cyclic ester structure.
Uniqueness
3-(4,5-Dibromo-2-methyl-3,6-dioxo-3,6-dihydropyridazin-1(2h)-yl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8Br2N2O4 |
|---|---|
Peso molecular |
355.97 g/mol |
Nombre IUPAC |
3-(4,5-dibromo-2-methyl-3,6-dioxopyridazin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H8Br2N2O4/c1-11-7(15)5(9)6(10)8(16)12(11)3-2-4(13)14/h2-3H2,1H3,(H,13,14) |
Clave InChI |
ZQZIMFQDLZIXGZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C(=O)N1CCC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



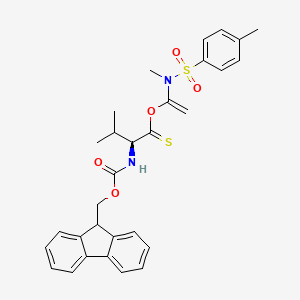
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)

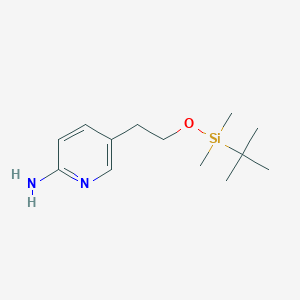

![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B12819508.png)
![7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12819515.png)
![2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B12819521.png)
![5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B12819531.png)
